molecular formula C14H13NO B1580812 N-(2-Methylphenyl)benzamide CAS No. 584-70-3

N-(2-Methylphenyl)benzamide

Cat. No.: B1580812
CAS No.: 584-70-3
M. Wt: 211.26 g/mol
InChI Key: BSASAHDKONAXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a 2-methyl-substituted aniline moiety. Its structure (Figure 1) enables diverse chemical modifications, making it a scaffold for exploring biological activities and physicochemical properties. Synthesis typically involves coupling 2-methylaniline with benzoyl chloride or benzoic acid derivatives under standard amidation conditions .

Properties

IUPAC Name

N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASAHDKONAXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207113
Record name 2'-Methylbenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-70-3
Record name 2′-Methylbenzanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methylbenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-o-Tolylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-Methylbenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-methylbenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 2-methylbenzoic acid.

    Reduction: Formation of N-(2-Methylphenyl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Methylphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro () and bromo () substituents enhance electrophilicity, influencing reactivity in coupling reactions and binding interactions.
  • Bulky Substituents : Quinazoline () and benzodioxolyl () groups reduce solubility but improve target specificity in kinase inhibition or melanin binding.
  • Polar Groups: Hydroxyl () and methoxy () substituents increase hydrophilicity, affecting pharmacokinetics (e.g., tumor uptake in melanoma ).
Anticancer and Antimicrobial Activity
  • Azetidinone Derivatives: Compound 4 () showed potent antimicrobial activity (MIC < 1 µg/mL) against Gram-positive bacteria due to dichlorophenyl and azetidinone moieties enhancing membrane disruption.
Antioxidant and Anti-inflammatory Effects
  • N-(Anilinocarbonothioyl)benzamides: Hydroxyl (A8) and methoxy (H10) analogs () achieved 86–87% antioxidant activity via radical scavenging, outperforming vitamin E.
  • Benzimidazole-Benzamide Derivatives : Chlorophenyl-substituted compounds () reduced inflammation by 60–70% in murine models via COX-2 inhibition.

Structural Analysis and Crystallography

  • X-ray Studies: N-(2-Methylphenyl)benzamide analogs (e.g., ) crystallize in monoclinic systems with intermolecular H-bonding (N–H⋯O), stabilizing the lattice .
  • Impact of Halogenation : Bromo substitution () increases molecular planarity, enhancing π-π stacking in crystal structures .

Biological Activity

N-(2-Methylphenyl)benzamide, also known as 2-Methyl-N-phenylbenzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the chemical formula C14H13NOC_{14}H_{13}NO and a molecular weight of 225.26 g/mol. Its structure consists of a benzamide moiety with a methyl group attached to the ortho position of the phenyl ring, which can influence its biological activity.

Antineoplastic Properties

Research indicates that derivatives of this compound exhibit antineoplastic (anti-cancer) properties. For instance, studies have shown that related compounds can effectively combat neoplastic diseases by inducing apoptosis in cancer cells and inhibiting tumor growth. A notable study demonstrated the effectiveness of certain benzamide derivatives against methylnitrosurea-induced mammary adenocarcinoma in rats, showing significant tumor volume reduction at specific dosages (7.5 to 12.5 mg/kg) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research suggests that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Comparative studies have shown that certain derivatives possess higher efficacy than standard antibiotics like penicillin G and ciprofloxacin .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The ability to trigger programmed cell death has been linked to the structural features of the compound, particularly the presence of the ortho-methyl group.
  • Inhibition of Enzymatic Activity : Certain derivatives may inhibit specific enzymes involved in cancer progression or bacterial metabolism.

Case Studies and Research Findings

StudyFindingsDosage
Significant tumor volume reduction in mammary adenocarcinoma models7.5 - 12.5 mg/kg
Higher antibacterial activity against MRSA compared to standard antibioticsNot specified

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the benzene rings can lead to different pharmacological profiles. For example:

  • Ortho vs. Para Substituents : Ortho-substituted derivatives often show enhanced biological activity due to steric effects and electronic interactions.
  • Hydrophobicity : Increased lipophilicity from additional alkyl groups can enhance membrane permeability, improving antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-Methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.